Isojacareubin
CAS No.: 50597-93-8
Cat. No.: VC20855071
Molecular Formula: C18H14O6
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50597-93-8 |
---|---|
Molecular Formula | C18H14O6 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | 6,10,11-trihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one |
Standard InChI | InChI=1S/C18H14O6/c1-18(2)6-5-8-12(24-18)7-11(20)13-14(21)9-3-4-10(19)15(22)17(9)23-16(8)13/h3-7,19-20,22H,1-2H3 |
Standard InChI Key | FSTNFJKGRSHPBO-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O)O)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O)O)C |
Appearance | Orange powder |
Introduction
Chemical Properties and Structure
Chemical Identity and Physical Properties
Isojacareubin, identified by the CAS number 50597-93-8, is a natural xanthone derivative with the molecular formula C₁₈H₁₄O₆ and a molecular weight of 326.30 g/mol . The compound is formally known as 6,10,11-trihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one, reflecting its complex structure and functional groups . Its physical characteristics include:
Property | Value |
---|---|
Density | 1.5±0.1 g/cm³ |
Boiling Point | 576.8±50.0 °C at 760 mmHg |
Flash Point | 216.0±23.6 °C |
LogP | 3.31 |
PSA | 100.13000 |
Appearance | Pale-yellow crystalline solid |
The compound exhibits solubility in dimethyl sulfoxide (DMSO) and maintains stability at −20°C under inert conditions. These physical properties contribute to its usefulness in laboratory research and potential pharmaceutical applications.
Structural Features
Isojacareubin possesses a distinctive tricyclic aromatic framework with a xanthone core structure. This framework is characterized by multiple hydroxyl groups at positions 6, 10, and 11, which contribute significantly to its biological activity . The compound contains a fused pyran ring with geminal dimethyl groups, creating its characteristic 3,3-dimethyl-3H,7H-pyrano[2,3-c] structural component. This unique arrangement of functional groups creates a molecule with specific binding capabilities that underlie its various biological activities.
Natural Sources and Isolation
Isojacareubin has been primarily isolated from plants belonging to the Hypericum genus, particularly Hypericum japonicum . This plant has been used in traditional medicine systems for various therapeutic purposes, which led researchers to investigate its chemical constituents. The compound has also been found in plants of the Calophyllum genus, which are known for producing diverse bioactive compounds.
The isolation of isojacareubin typically involves extraction from plant material using organic solvents, followed by various chromatographic techniques to purify the compound. The relatively low natural abundance of this compound has prompted interest in developing synthetic routes to obtain sufficient quantities for research and potential therapeutic applications.
Biological Activities
Anticancer Properties
Isojacareubin (ISJ) has demonstrated remarkable anticancer properties, particularly against hepatocellular carcinoma (HCC). Research has shown that ISJ significantly inhibits cancer cell proliferation with notable selectivity for HCC cells compared to nonmalignant QSG-7701 hepatocytes, suggesting potential for targeted therapy with reduced side effects .
The anticancer mechanism of isojacareubin involves:
-
Inhibition of protein kinase C (PKC), which plays a critical role in cancer cell proliferation and metastasis
-
Pro-apoptotic effects on HepG2 hepatoma cells
-
Impairment of cancer cell migration and invasion capabilities
In experimental studies, ISJ selectively inhibited the expression of atypical PKC (PKCζ) in the cytosol and prevented its translocation to membrane sites. Additionally, it directly interacted with conventional PKC (PKCα) and novel PKC (PKCδ, PKCε, and PKCμ), inhibiting the early response of major MAPK phosphorylation and the late response of HCC cell invasion and proliferation .
In vivo studies using a hepatoma xenograft model demonstrated significant antihepatoma activity, reinforcing isojacareubin's potential as a lead compound for new anticancer drug development .
Antiviral Activities Against SARS-CoV-2
Recent research has identified isojacareubin as a promising inhibitor of the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication. High-throughput molecular in silico screening of natural compounds revealed isojacareubin as a potential inhibitor with a calculated docking score of -8.47 kcal/mol .
Laboratory inhibition assays confirmed that isojacareubin inhibits SARS-CoV-2 3CLpro in both a time- and dose-dependent manner. The compound demonstrated a half-maximal inhibitory concentration (IC₅₀) value of 16.00 ± 1.35 μM after 60 minutes of incubation . This inhibition potency makes it a candidate for further development as an antiviral agent.
Analysis of its mechanism revealed that isojacareubin functions as a covalent inhibitor, binding to thiols or cysteine residues in the viral protease through Michael addition. The inhibition kinetics showed a KI value of 30.71 μM and a Kinact value of 0.054 min⁻¹ . Structural dynamic assessment demonstrated that isojacareubin in complex with 3CLpro exhibits stable dynamic behavior, supporting its potential as an antiviral compound.
Antimicrobial Effects
Isojacareubin has been identified as a potent antibacterial agent with activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is particularly significant given the global challenge of antibiotic resistance.
Additionally, research has indicated that isojacareubin possesses anti-Helicobacter activity, suggesting potential applications in treating H. pylori infections, which are associated with gastric ulcers and increased risk of gastric cancer .
Structure-Activity Relationships
Comparison studies of xanthone derivatives have provided insights into the structure-activity relationships of isojacareubin. For instance, comparison of the IC₅₀ values of 1,3,5,6-tetrahydroxyxanthone (102.7 ± 4.7) and isojacareubin (136.7 ± 7.3) revealed that the cyclized-isoprenyl substituent in isojacareubin affects its biological activity profile .
Mechanism of Action
PKC Inhibition
Isojacareubin's anticancer effects are largely attributed to its ability to inhibit protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes including proliferation, differentiation, and apoptosis .
Detailed studies have revealed that isojacareubin exhibits differential inhibitory effects on various PKC isotypes:
-
It selectively inhibits the expression of atypical PKC (specifically PKCζ) in the cytosol
-
It prevents the translocation of cytosolic PKCζ to membrane sites, a crucial step in PKC activation
-
It directly interacts with conventional PKC (PKCα) and novel PKC (PKCδ, PKCε, and PKCμ)
This selective inhibition disrupts critical signaling pathways in cancer cells, including the mitogen-activated protein kinase (MAPK) pathway, which is essential for cancer cell proliferation, migration, and invasion .
SARS-CoV-2 Main Protease Inhibition
Isojacareubin's antiviral activity against SARS-CoV-2 is based on its ability to inhibit the virus's main protease (3CLpro), which is essential for viral replication. Biomass spectrometry analysis identified that isojacareubin covalently binds to thiols or cysteine residues in the protease through Michael addition .
The inactivation kinetics revealed:
-
The KI value (inhibition constant): 30.71 μM
-
The Kinact value (rate of inactivation): 0.054 min⁻¹
These parameters indicate the compound's efficacy as a covalent inhibitor. The structural dynamic assessment demonstrated that when isojacareubin forms a complex with 3CLpro, the complex exhibits stable dynamic behavior, further supporting its potential as an antiviral agent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume